Methyl 2-oxo-7-(((trifluoromethyl)sulfonyl)oxy)-2H-chromene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-oxo-7-(((trifluoromethyl)sulfonyl)oxy)-2H-chromene-3-carboxylate is a synthetic organic compound belonging to the class of chromene derivatives. Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound is characterized by the presence of a trifluoromethylsulfonyl group, which imparts unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-oxo-7-(((trifluoromethyl)sulfonyl)oxy)-2H-chromene-3-carboxylate typically involves the esterification of 2-oxo-2H-chromene-3-carboxylic acid with methanol in the presence of a suitable catalyst. The trifluoromethylsulfonyl group is introduced through a sulfonylation reaction using trifluoromethanesulfonic anhydride. The reaction conditions often require a controlled temperature and the use of an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-oxo-7-(((trifluoromethyl)sulfonyl)oxy)-2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The trifluoromethylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Methyl 2-oxo-7-(((trifluoromethyl)sulfonyl)oxy)-2H-chromene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It is used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of Methyl 2-oxo-7-(((trifluoromethyl)sulfonyl)oxy)-2H-chromene-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethylsulfonyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to inhibition or activation of specific pathways. The chromene core structure is known to interact with various biological targets, contributing to its diverse biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-oxo-2H-chromene-3-carboxylate: Lacks the trifluoromethylsulfonyl group, resulting in different chemical properties.
7-Hydroxy-2-oxo-2H-chromene-3-carboxylate: Contains a hydroxyl group instead of the trifluoromethylsulfonyl group.
Methyl 2-oxo-7-(methylsulfonyl)oxy-2H-chromene-3-carboxylate: Has a methylsulfonyl group instead of the trifluoromethylsulfonyl group.
Uniqueness
The presence of the trifluoromethylsulfonyl group in Methyl 2-oxo-7-(((trifluoromethyl)sulfonyl)oxy)-2H-chromene-3-carboxylate imparts unique chemical properties, such as increased lipophilicity and enhanced binding affinity to biological targets
Eigenschaften
Molekularformel |
C12H7F3O7S |
---|---|
Molekulargewicht |
352.24 g/mol |
IUPAC-Name |
methyl 2-oxo-7-(trifluoromethylsulfonyloxy)chromene-3-carboxylate |
InChI |
InChI=1S/C12H7F3O7S/c1-20-10(16)8-4-6-2-3-7(5-9(6)21-11(8)17)22-23(18,19)12(13,14)15/h2-5H,1H3 |
InChI-Schlüssel |
BNLRINXHDCRGAC-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC2=C(C=C(C=C2)OS(=O)(=O)C(F)(F)F)OC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.